molecular formula C8H10N2O4S B2704493 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide CAS No. 1094453-02-7

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

Cat. No. B2704493
M. Wt: 230.24
InChI Key: RCOZJNBLQHDSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a chemical compound with the CAS Number: 1094453-02-7 . It has a molecular weight of 230.24 . The compound is usually in powder form .


Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a powder at room temperature . It has a molecular weight of 230.24 .

Scientific Research Applications

    Enantioselective Synthesis

    • Field : Organic Chemistry
    • Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .
    • Method : The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
    • Results : The process resulted in excellent enantioselectivities of up to 99:1 er .

    Pharmaceutical Research

    • Field : Medicinal Chemistry
    • Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
    • Method : The configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine was assigned by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .
    • Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties .

    Inflammatory Diseases Treatment

    • Field : Medicinal Chemistry
    • Application : 2,3-Dihydro-1,4-benzodioxines are useful for the treatment of inflammatory diseases such as asthma and arthritis .
    • Method : The 2,3-dihydro-1,4-benzodioxin core has been developed for the synthesis of inhibitors of 5-lipoxygenase .
    • Results : These 2,3-dihydro-1,4-benzodioxines are useful for the treatment of inflammatory diseases .

    Synthesis of Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor Analogs

    • Field : Medicinal Chemistry
    • Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
    • Method : The configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine was assigned by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .
    • Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties .

    Laboratory Chemicals

    • Field : Chemistry
    • Application : 2,3-Dihydro-1,4-benzodioxine is used as a laboratory chemical .
    • Method : This compound is typically used in a laboratory setting for various chemical reactions .
    • Results : The outcomes of these reactions can vary widely depending on the specific experiment .

    Enantioselective Synthesis

    • Field : Organic Chemistry
    • Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .
    • Method : The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
    • Results : The process resulted in excellent enantioselectivities of up to 99:1 er .

    Laboratory Chemicals

    • Field : Chemistry
    • Application : 2,3-Dihydro-1,4-benzodioxine is used as a laboratory chemical .
    • Method : This compound is typically used in a laboratory setting for various chemical reactions .
    • Results : The outcomes of these reactions can vary widely depending on the specific experiment .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . More detailed safety information can be found in the MSDS .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c9-10-15(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,10H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOZJNBLQHDSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

Citations

For This Compound
1
Citations
S Das, S Roy, A Bhowmik, W Sarkar, I Mondal… - Chemical …, 2022 - pubs.rsc.org
A straightforward strategy for direct incorporation of sulfonyl units into a xanthene moiety for accessing xanthen-9-sulfone derivatives in good to excellent yields has been established …
Number of citations: 12 pubs.rsc.org

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